molecular formula C17H19NO4S B1593734 (2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane CAS No. 68400-47-5

(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane

Cat. No.: B1593734
CAS No.: 68400-47-5
M. Wt: 333.4 g/mol
InChI Key: JRKVBFFPQZNRRC-UHFFFAOYSA-N
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Description

(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane: is a chemical compound with the molecular formula C17H19NO4S . It is characterized by its nitro group (-NO2) and ethoxy groups (-OCH2CH3) attached to a benzene ring, which is further substituted with a sulfane group (-S-) and a p-tolyl group (a methyl-substituted phenyl group).

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 2,5-dihydroxy-4-nitrobenzene . The hydroxyl groups are first converted to ethoxy groups using diethyl sulfate in the presence of a base such as potassium carbonate . The resulting compound is then reacted with p-tolylsulfenyl chloride to introduce the sulfane group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane: undergoes various types of chemical reactions:

  • Oxidation: The nitro group can be further oxidized to form nitroso or dinitro derivatives.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.

  • Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Nitroso derivatives: Formed by partial oxidation of the nitro group.

  • Amino derivatives: Formed by reduction of the nitro group.

  • Substituted derivatives: Formed by replacing ethoxy groups with other functional groups.

Scientific Research Applications

(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane: has various applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through its nitro group , which can interact with biological targets such as enzymes and receptors. The sulfane group and ethoxy groups contribute to its overall chemical reactivity and stability, allowing it to participate in various biochemical pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: May inhibit or activate specific enzymes involved in metabolic processes.

  • Receptors: May bind to receptors and modulate their activity.

Comparison with Similar Compounds

(2,5-Diethoxy-4-nitrophenyl)(p-tolyl)sulfane: is similar to other nitrophenyl sulfane compounds, but its unique combination of ethoxy and nitro groups sets it apart. Some similar compounds include:

  • 2,4-Dinitrophenyl sulfane

  • 2,6-Diethoxy-4-nitrophenyl sulfane

  • 4-Nitrophenyl sulfane

These compounds share structural similarities but differ in their functional groups and reactivity.

Properties

IUPAC Name

1,4-diethoxy-2-(4-methylphenyl)sulfanyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-4-21-15-11-17(23-13-8-6-12(3)7-9-13)16(22-5-2)10-14(15)18(19)20/h6-11H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKVBFFPQZNRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1[N+](=O)[O-])OCC)SC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4071502
Record name 4-p-Tolylmercapto-2,5-diethoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4071502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68400-47-5
Record name 1,4-Diethoxy-2-[(4-methylphenyl)thio]-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68400-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-diethoxy-2-((4-methylphenyl)thio)-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068400475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-diethoxy-2-[(4-methylphenyl)thio]-5-nitro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-p-Tolylmercapto-2,5-diethoxynitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4071502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diethoxy-2-[(4-methylphenyl)thio]-5-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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